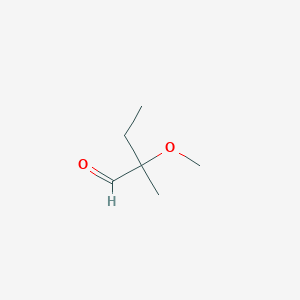
2-Methoxy-2-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methylbutanal, also known as Butane, 2-methoxy-2-methyl-, is a chemical compound with the molecular formula C6H14O . It has a molecular weight of 102.1748 .
Synthesis Analysis
The synthesis of 2-Methoxy-2-methylbutanal involves several steps. A general synthetic method for the oxidation of primary alcohols to aldehydes has been used . The reaction mixture contains about 5 weight percent to about 75 weight percent 2-butene based on the total reaction mixture .Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methylbutanal is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 2-Methoxy-2-methylbutanal are complex. For example, C5H10+ CH4O can yield C6H14O .Physical And Chemical Properties Analysis
2-Methoxy-2-methylbutanal is a colorless liquid at room temperature with a mild, ethereal odor . It has a molecular weight of 105.15300, and its density is not available . The boiling point and melting point are also not available .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Chemical Reactions
A study by Aschmann, Arey, and Atkinson (2011) delved into the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound structurally similar to 2-Methoxy-2-methylbutanal. They identified the reaction products and discussed potential mechanisms, indicating the environmental fate of such compounds used in industrial applications like solvents for paints and detergents (Aschmann, Arey, & Atkinson, 2011).
Applications in Organic Geochemistry
Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass, analyzing the chemical changes in lignin during hydrothermal alteration. This study highlights the importance of compounds like 2-Methoxy-2-methylbutanal in understanding the decomposition and transformation of plant matter in geological contexts (Vane & Abbott, 1999).
Role in Enology
Research by Dunlevy et al. (2013) explored the biosynthesis of methoxypyrazines in Cabernet Sauvignon grapes, focusing on how light exposure and crop level affect these compounds responsible for herbaceous/vegetal wine aromas. This study indirectly relates to the broader family of methoxy compounds, including 2-Methoxy-2-methylbutanal, by elucidating their formation and impact on wine quality (Dunlevy et al., 2013).
Electrochemical Applications
Gu et al. (2000) identified 2-Methoxyethyl (methyl) carbonate, a compound related to 2-Methoxy-2-methylbutanal, as a useful solvent for rechargeable Li-ion batteries. This research provides insights into the electrochemical properties and applications of methoxy compounds in the development of energy storage technologies (Gu et al., 2000).
Material Science and Polymerization
Mazur and Frydrychewicz (2007) reported on the chemical polymerization of 2-methoxyaniline at the gas/solution interface, creating polymer microstructures with gas bubbles as templates. While focusing on a different methoxy compound, this study illustrates the potential of methoxy derivatives, including 2-Methoxy-2-methylbutanal, in innovative material synthesis and applications (Mazur & Frydrychewicz, 2007).
Safety And Hazards
Safety data sheets recommend wearing personal protective equipment and avoiding contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation . The compound is highly flammable, and it may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, or dizziness .
Eigenschaften
IUPAC Name |
2-methoxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRQZRAXJBWYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylbutanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
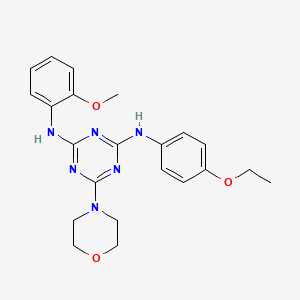
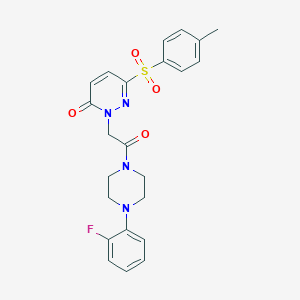
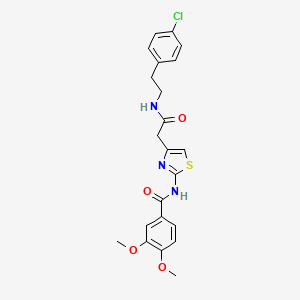
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
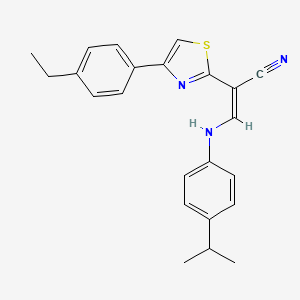
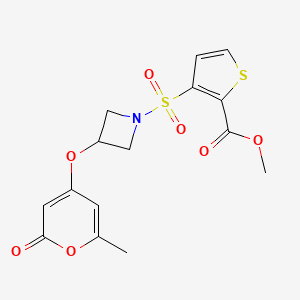
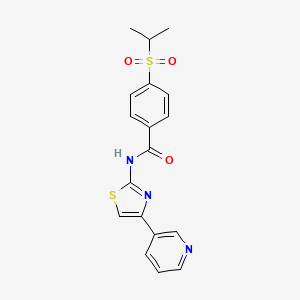
![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)
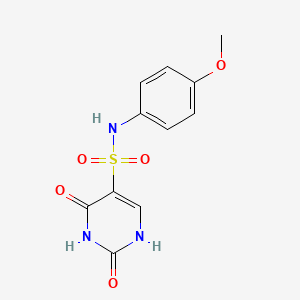
![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)
![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)